molecular formula C9H11NO2 B1678748 Propyl nicotinate CAS No. 7681-15-4

Propyl nicotinate

Cat. No. B1678748
CAS RN: 7681-15-4
M. Wt: 165.19 g/mol
InChI Key: CLAOCVVWIKGTOP-UHFFFAOYSA-N
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Description

Propyl nicotinate is a compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is also known by its IUPAC name, propyl nicotinate .


Synthesis Analysis

The synthesis of propyl nicotinate has been reported in various studies. For instance, one approach involves the preparation of trans (NO,OH)-cis (NO2,NO2)- [RuNO (L)2 (NO2)2OH], where L = ethyl nicotinate (I) and methyl nicotinate (II) . The structures of these complexes were characterized by X-ray diffraction and analyzed by Hirshfeld surface analysis .


Molecular Structure Analysis

The molecular structure of propyl nicotinate consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for propyl nicotinate is 1S/C9H11NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 .


Physical And Chemical Properties Analysis

Propyl nicotinate is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 234.1±13.0 °C at 760 mmHg, and a flash point of 95.4±19.8 °C . It has a molar refractivity of 45.4±0.3 cm3 .

Scientific Research Applications

Pharmaceutical Applications

Propyl nicotinate is a derivative of nicotinic acid, which is known for its role as a multifunctional pharmacophore. It has been utilized in various medical applications due to its biological activities, including redox and non-redox reactions, as well as antioxidant activity . In pharmaceuticals, it can be used to develop new drugs that act on nicotinic acid receptors, potentially offering therapeutic benefits for conditions like cardiovascular diseases .

Biotechnology

In the field of biotechnology, Propyl nicotinate’s parent compound, nicotinic acid, is involved in the biosynthesis of Nicotinamide Mononucleotide (NMN). NMN is an essential precursor for Nicotinamide Adenine Dinucleotide (NAD+), which is crucial in pharmaceutical and biotech industries for its role in metabolic redox reactions and as a substrate for NAD-dependent signal transduction .

Medical Research

Propyl nicotinate may have implications in medical research due to the activities of its analogs. Nicotinic acid derivatives, including Propyl nicotinate, are explored for their potential in redox reactions, DNA repair, genomic stability maintenance, and cellular signaling pathways. These properties could be leveraged in the development of novel bioactive compounds with therapeutic potential .

Industrial Applications

In industrial settings, Propyl nicotinate could be explored for its potential use in the synthesis of nicotinic acid. The production of nicotinic acid is significant for its applications as a feed additive, food additive, and in pharmaceutical use. Research into ecological methods of producing nicotinic acid from commercially available raw materials, which could include Propyl nicotinate, is ongoing to meet the needs of green chemistry .

Environmental Applications

The environmental applications of Propyl nicotinate could be linked to its parent compound’s role in nicotine degradation pathways in bacteria. This process is crucial for bioremediation strategies to remove nicotine, a harmful pollutant, from the waste of tobacco factories .

Food Industry

While specific applications of Propyl nicotinate in the food industry are not directly documented, its parent compound, nicotinic acid, is widely used as a food additive. It plays a role in preserving food freshness, appearance, taste, and texture. Research into food additives and their recent trends could provide insights into how Propyl nicotinate might be utilized in this sector .

Cosmetic Applications

Propyl nicotinate could find applications in the cosmetic industry due to the beneficial effects of niacinamide, a closely related compound. Niacinamide is used in skincare products for its multiple functions, including reducing oxidative stress, inflammation, and pigmentation, which could be properties of interest for Propyl nicotinate as well .

Agriculture

In agriculture, derivatives of nicotinic acid, such as Propyl nicotinate, could be synthesized for their pesticidal activities. Research into new niacinamide derivatives has shown potential for high fungicidal or herbicidal activity, which could be applicable for Propyl nicotinate in developing new agricultural chemicals .

Safety and Hazards

Propyl nicotinate has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

While specific future directions for propyl nicotinate research are not available, studies have suggested the potential for deeper biological investigations of related compounds . Additionally, the development of new biotechnologies for the use of nicotine, the enzymes involved in its catabolism, and the microorganisms capable of degrading the alkaloid has been proposed .

Mechanism of Action

Target of Action

Propyl nicotinate, a derivative of nicotine, primarily targets nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . They are found in various regions of the brain, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain .

Mode of Action

Propyl nicotinate, similar to nicotine, acts as an agonist at nAChRs . It binds to these receptors, particularly on dopaminergic neurons in the cortico-limbic pathways . This binding dramatically stimulates neurons and ultimately blocks synaptic transmission .

Biochemical Pathways

The biochemical pathways affected by propyl nicotinate are similar to those of nicotine. Nicotine is metabolized via three primary pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve a series of enzymatic reactions that transform nicotine into various metabolites .

Pharmacokinetics

Nicotine has a typical initial half-life of 1.35 hours and a terminal half-life of 17 hours . The bioavailability of nicotine is product-specific and decreases with increasing nicotine ISO yield . It also increases with increasing body weight .

Result of Action

The molecular and cellular effects of propyl nicotinate’s action are likely to be similar to those of nicotine. Nicotine exerts two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system . These effects are due to the activation of nAChRs by nicotine .

properties

IUPAC Name

propyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAOCVVWIKGTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227629
Record name Nicodan
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl nicotinate

CAS RN

7681-15-4
Record name Propyl nicotinate
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Record name Nicodan
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Record name Propyl nicotinate
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Record name PROPYL NICOTINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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